molecular formula C17H26N2O8 B13641172 Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate

Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate

Cat. No.: B13641172
M. Wt: 386.4 g/mol
InChI Key: UMLWGCDEMDRCOB-UHFFFAOYSA-N
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Description

Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is a chemical compound with the molecular formula C₁₇H₂₆N₂O₈. It is known for its unique structure, which includes two hydroxyethoxyethyl groups and a methyl-phenylene dicarbamate core. This compound is used primarily in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 2-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,4-phenylene)dicarbamate
  • Bis(2-(2-hydroxyethoxy)ethyl) (2,5-dimethyl-1,3-phenylene)dicarbamate
  • Bis(2-(2-hydroxyethoxy)ethyl) (2-chloro-1,3-phenylene)dicarbamate

Uniqueness

Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-2-methylphenyl]carbamate

InChI

InChI=1S/C17H26N2O8/c1-13-14(18-16(22)26-11-9-24-7-5-20)3-2-4-15(13)19-17(23)27-12-10-25-8-6-21/h2-4,20-21H,5-12H2,1H3,(H,18,22)(H,19,23)

InChI Key

UMLWGCDEMDRCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OCCOCCO)NC(=O)OCCOCCO

Origin of Product

United States

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